molecular formula C14H19NO B4986637 4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine

4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine

Cat. No. B4986637
M. Wt: 217.31 g/mol
InChI Key: MHLLKAFXBGUUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-7925476 and has been extensively studied for its effects on various biological systems.

Mechanism of Action

The exact mechanism of action of 4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. These actions are thought to contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has a number of biochemical and physiological effects. These include an increase in serotonin levels in the brain, a decrease in cortisol levels, and an increase in brain-derived neurotrophic factor (BDNF) levels. These effects are thought to contribute to the anxiolytic and antidepressant properties of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine in lab experiments is its specificity for the serotonin system. This makes it a useful tool for studying the effects of serotonin on various biological systems. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver damage and other adverse effects.

Future Directions

There are several future directions for research on 4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound has anxiolytic properties, which may make it a useful tool for treating PTSD. Another area of research is the development of more specific and potent analogs of this compound, which may have even greater therapeutic potential. Finally, there is a need for further research on the long-term effects of this compound, particularly with regard to its potential toxicity.

Synthesis Methods

The synthesis of 4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 3,4-dimethylphenol with ethyl bromoacetate to form ethyl 3,4-dimethylphenylacetate. This intermediate product is then reacted with sodium amide and ethyl iodide to form 4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine.

Scientific Research Applications

4-(3,4-dimethylphenoxy)-N-ethyl-2-butyn-1-amine has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its effects on the central nervous system. Studies have shown that this compound has anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

4-(3,4-dimethylphenoxy)-N-ethylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-15-9-5-6-10-16-14-8-7-12(2)13(3)11-14/h7-8,11,15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLLKAFXBGUUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethylphenoxy)-N-ethylbut-2-yn-1-amine

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